molecular formula C20H26N2OS B4620686 N-(4-butylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea

N-(4-butylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea

Cat. No. B4620686
M. Wt: 342.5 g/mol
InChI Key: USOOUOVUEUCXSH-UHFFFAOYSA-N
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Description

Thiourea derivatives are a class of organic compounds known for their versatile chemical properties and wide range of applications in medicinal chemistry, agriculture, and material science. They exhibit a variety of biological activities, including fungicidal, herbicidal, and anticancer properties. The compound belongs to this class, suggesting its potential for diverse chemical and biological applications.

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For example, studies have explored the synthesis of various thiourea derivatives by reacting different isothiocyanates with amines under controlled conditions to yield compounds with specific structural features (Tadjarodi et al., 2007).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by the presence of a thiourea moiety, which significantly influences their chemical behavior and biological activity. X-ray crystallography and NMR spectroscopy are commonly used techniques for structural characterization. For instance, the crystal structure of certain thiourea derivatives has been determined, revealing insights into their molecular geometry and intermolecular interactions (Yusof et al., 2005).

Chemical Reactions and Properties

Thiourea derivatives participate in various chemical reactions, including cyclizations, substitutions, and additions, owing to the reactive nature of the thiourea group. These reactions can be utilized to synthesize a wide range of compounds with potential biological activities (Smith et al., 2013).

Physical Properties Analysis

The physical properties of thiourea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are crucial for determining the compound's applicability in various fields. For example, the solubility in different solvents can affect its use in pharmaceutical formulations (Hu et al., 2008).

Chemical Properties Analysis

The chemical properties of thiourea derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, play a significant role in their chemical and biological activities. These properties are essential for designing thiourea derivatives as potential drugs or agrochemicals (Fazylov et al., 2016).

Scientific Research Applications

Directed Lithiation and Synthetic Utility

Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea shows its utility in organic synthesis. Through directed lithiation, this compound can be doubly lithiated, enabling reactions with various electrophiles to yield a wide range of substituted products. This demonstrates its role as a versatile reagent in the synthesis of complex organic molecules (Smith et al., 2013).

Hypotensive Activity

The hypotensive activity of novel styryl derivatives based on ethyl-4-(4-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was explored, indicating the compound's potential in developing new therapeutic agents for managing blood pressure (Fazylov et al., 2016).

Copper(II) Complex Formation

A study on the oxidative cyclization of N-2-(4-picolyl)-N′-(4-methoxyphenyl)thiourea resulted in the synthesis of new copper(II) complexes. These complexes were characterized, showing potential applications in the field of coordination chemistry and possibly catalysis (Tadjarodi et al., 2007).

Antimicrobial and Antioxidant Activities

New approaches for synthesizing thiazoles and their fused derivatives with antimicrobial activities were explored, highlighting the compound's foundational role in developing new antimicrobial agents. Some derivatives demonstrated significant in vitro activity against bacterial and fungal pathogens (Wardkhan et al., 2008).

Anti-Proliferative Activity and Tumor Cell Selectivity

The compound 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene (TR560) showed pronounced anti-proliferative activity with high tumor cell selectivity. This suggests its utility in developing novel anticancer agents targeting specific tumor cell types (Thomas et al., 2017).

properties

IUPAC Name

1-(4-butylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2OS/c1-3-4-5-16-6-10-18(11-7-16)22-20(24)21-15-14-17-8-12-19(23-2)13-9-17/h6-13H,3-5,14-15H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOOUOVUEUCXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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